2-chloro-N-[4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
2-chloro-N-[4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with the molecular formula C26H18Cl2N2O3 This compound is notable for its unique structure, which includes a benzamide core linked to a 1,2,5-oxadiazole ring and a chlorobenzoyl group
Preparation Methods
The synthesis of 2-chloro-N-[4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzamide involves multiple steps, typically starting with the preparation of the 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-amino-1,2,5-oxadiazole under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-chloro-N-[4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 2-chloro-N-[4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzamide is unique due to its specific structural features. Similar compounds include:
- 2-chloro-N-(4-{4-[(2-chlorobenzoyl)amino]phenoxy}phenyl)benzamide
- 2-chloro-N-(4-{4-[(2-chlorobenzoyl)amino]benzyl}phenyl)benzamide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
CAS No. |
299969-86-1 |
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Molecular Formula |
C16H10Cl2N4O3 |
Molecular Weight |
377.2g/mol |
IUPAC Name |
2-chloro-N-[4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H10Cl2N4O3/c17-11-7-3-1-5-9(11)15(23)19-13-14(22-25-21-13)20-16(24)10-6-2-4-8-12(10)18/h1-8H,(H,19,21,23)(H,20,22,24) |
InChI Key |
HPLLVOOBOQVSHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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